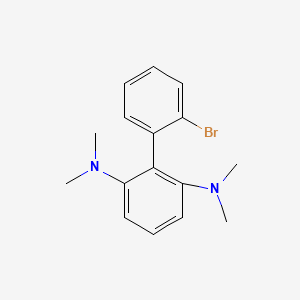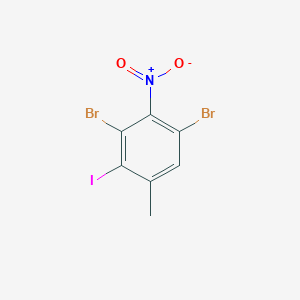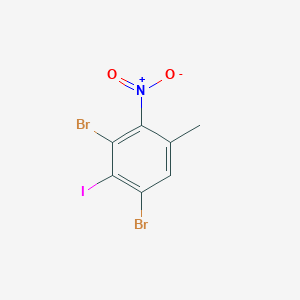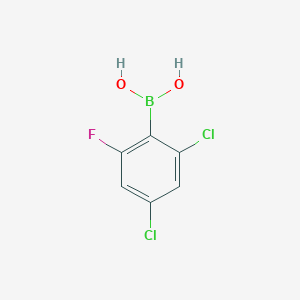
2,4-Dichloro-6-fluorophenylboronic acid
Übersicht
Beschreibung
2,4-Dichloro-6-fluorophenylboronic acid is a chemical compound with the CAS Number: 1160561-26-1 . It has a molecular weight of 208.81 and its IUPAC name is (2,4-dichloro-6-fluorophenyl)boronic acid . The compound is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 2,4-Dichloro-6-fluorophenylboronic acid is 1S/C6H4BCl2FO2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,11-12H . This code provides a specific description of the molecule’s structure, including the positions of the chlorine, fluorine, and boronic acid groups on the phenyl ring .Physical And Chemical Properties Analysis
2,4-Dichloro-6-fluorophenylboronic acid is a solid at room temperature . The compound should be stored at temperatures between 2-8°C .Safety and Hazards
Wirkmechanismus
Target of Action
2,4-Dichloro-6-fluorophenylboronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . The primary targets of this compound are the carbon atoms in organic groups that are involved in the formation of carbon-carbon bonds .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, which is a key step in the Suzuki-Miyaura coupling reaction . In this process, the boronic acid group in the compound transfers an organic group to a metal catalyst, typically palladium . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, facilitated by 2,4-Dichloro-6-fluorophenylboronic acid, is a part of a broader biochemical pathway involved in the synthesis of complex organic compounds . The reaction allows for the joining of two chemically differentiated fragments, enabling the construction of a wide variety of organic compounds .
Result of Action
The primary result of the action of 2,4-Dichloro-6-fluorophenylboronic acid is the formation of new carbon-carbon bonds . This enables the synthesis of a wide variety of complex organic compounds, making it a valuable tool in organic chemistry .
Action Environment
The efficacy and stability of 2,4-Dichloro-6-fluorophenylboronic acid, like many organoboron reagents, are influenced by environmental factors such as temperature and moisture . The compound is typically stored at temperatures between 2-8°C to maintain its stability . Furthermore, the Suzuki-Miyaura coupling reaction that the compound facilitates is known for its tolerance to a variety of functional groups and mild reaction conditions , suggesting that it can be effectively used in diverse chemical environments.
Eigenschaften
IUPAC Name |
(2,4-dichloro-6-fluorophenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BCl2FO2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,11-12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEUHUFTWQSIEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1Cl)Cl)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BCl2FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6-fluorophenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



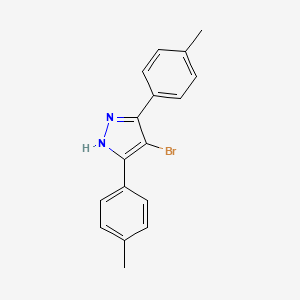
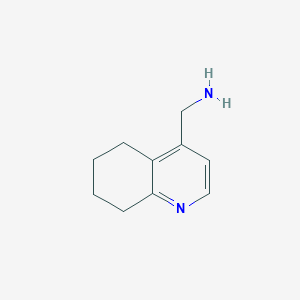
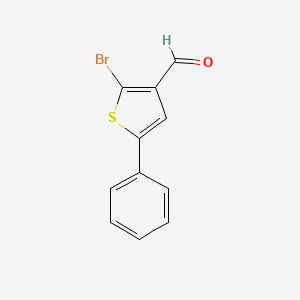
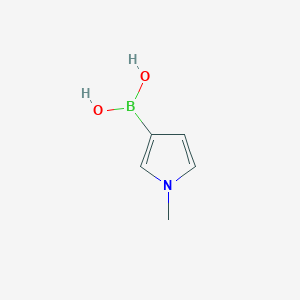

![5-Methyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B3215352.png)
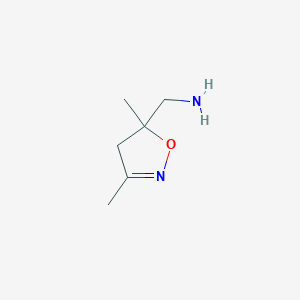
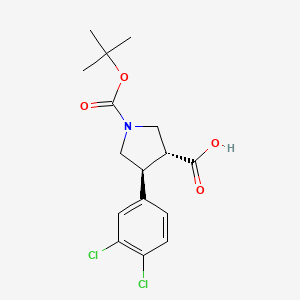
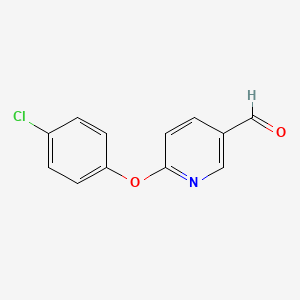
![Methyl 2-(ethyl(methyl)amino)benzo[d]oxazole-6-carboxylate](/img/structure/B3215377.png)
